molecular formula C9H9F2NO2 B13045273 Methyl 2-amino-2-(3,5-difluorophenyl)acetate

Methyl 2-amino-2-(3,5-difluorophenyl)acetate

Cat. No.: B13045273
M. Wt: 201.17 g/mol
InChI Key: MIFHKOUGNLCIIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,5-difluorophenyl)acetate (CAS: 210530-70-4) is a fluorinated aromatic ester with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 209.17 g/mol. This compound features a methyl ester group, an amino substituent, and a 3,5-difluorophenyl moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of β-amino amides and fluorinated carbene complexes . The compound’s purity in commercial catalogs is typically ≥95% .

Key spectral data (¹H NMR, ¹³C NMR, and ¹⁹F NMR) align with structurally analogous compounds, confirming its identity and stability under standard conditions . Its synthesis often involves alkylation or esterification reactions, as demonstrated in catalytic fluorination studies and scalable amide syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,5-difluorophenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Esterification: Finally, the carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Strecker reaction and hydrolysis steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of Methyl 2-nitro-2-(3,5-difluorophenyl)acetate.

    Reduction: Formation of Methyl 2-amino-2-(3,5-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Research indicates that compounds with similar structures to methyl 2-amino-2-(3,5-difluorophenyl)acetate exhibit antiviral properties, particularly against viruses such as HIV and influenza. The presence of fluorine substituents enhances the compound's interaction with viral proteins, potentially improving its efficacy. For instance, studies have shown that derivatives with fluorinated phenyl groups demonstrate superior anti-HIV activity due to their ability to engage hydrophobic pockets within viral proteins .

Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Compounds that share structural characteristics have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are crucial for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

StudyFindings
HIV Anti-Viral Activity A study demonstrated that derivatives of this compound exhibited enhanced binding affinities to HIV proteins compared to non-fluorinated analogs, suggesting a mechanism for increased antiviral potency .
Inflammation Inhibition Research indicated that specific derivatives significantly reduced COX-2 and iNOS expression levels in cell models, showcasing their potential as anti-inflammatory agents .
Metabolic Stability Modifications in the chemical structure improved the metabolic stability of analogs derived from this compound, indicating a pathway for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substituents

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Yield/Reactivity Notes
Methyl 2-amino-2-(3,5-dichlorophenyl)acetate 1137825-73-0 C₉H₉Cl₂NO₂ 234.08 3,5-Cl Higher molecular weight; chlorine’s stronger electron-withdrawing effect may reduce nucleophilic reactivity compared to fluorine .
Methyl 2-amino-2-(3,5-bis(trifluoromethyl)phenyl)acetate 95299-16-4 C₁₁H₈F₆O₂ 286.17 3,5-CF₃ Increased lipophilicity and steric hindrance due to CF₃ groups; used in advanced fluorinated materials .

Functional Group Additions

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate 2222511-87-5 C₁₀H₆F₂N₂O₄ 256.16 Cyano, nitro Nitro group enhances electrophilicity; used in nitration or coupling reactions .
Methyl 2-cyano-3-(3,5-difluorophenyl)-2-[(3,5-difluorophenyl)methyl]propionate - C₁₈H₁₃F₄NO₂ 351.30 Dual difluorophenyl, cyano High yield (98%) in alkylation reactions; demonstrates steric tolerance .

Ester Group Modifications

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ester Group Synthesis Notes
tert-Butyl 2-(3,5-difluorophenyl)acetate - C₁₂H₁₅F₂O₂ 238.24 tert-Butyl Lower reactivity due to bulky ester; 66% yield in transesterification .
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxyl Simpler structure but limited stability; prone to hydrolysis .

Amino Group Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Amino Group Modifications Applications
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride - C₁₀H₁₀F₃NO₂·HCl 269.64 Trifluoromethyl, HCl salt Enhanced solubility for pharmaceutical intermediates .
(R)-tert-Butyl 2-amino-2-(4-hydroxyphenyl)acetate 2748618-19-9 C₁₂H₁₇NO₃ 223.27 Hydroxyl, chiral center Chiral building block for asymmetric synthesis .

Key Research Findings and Trends

Fluorine vs. Chlorine Effects: Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability compared to chlorine, making Methyl 2-amino-2-(3,5-difluorophenyl)acetate preferable in drug discovery .

Steric and Electronic Influences: Bulky substituents (e.g., CF₃) reduce reaction yields but improve thermal stability, while cyano/nitro groups increase electrophilicity for cross-coupling reactions .

Ester Group Impact : Methyl esters offer higher reactivity in nucleophilic substitutions than tert-butyl analogs, though tert-butyl groups improve steric protection in sensitive syntheses .

Biological Activity

The biological activity of methyl 2-amino-2-(3,5-difluorophenyl)acetate is primarily attributed to its interaction with specific molecular targets. The compound's fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amino and ester groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.

Antimicrobial Activity

While specific data on this compound is limited, structurally similar compounds have shown promising antimicrobial activity. For instance:

CompoundMicrobial StrainInhibition Zone Diameter (mm)
Compound 5Enterococcus faecium E517
Compound 6Enterococcus faecium E515
Compound 6Staphylococcus aureus ATCC 65388
Compound 7bBacillus subtilis ATCC 668310

These results suggest that this compound may possess antimicrobial properties, particularly against gram-positive bacteria .

Antioxidant Activity

Research on structurally related compounds has revealed potential antioxidant activity. In a study using the DPPH method, a similar compound (4H-1,3-oxazol-5-one) showed a DPPH inhibition rate of 16.75 ± 1.18% . This suggests that this compound might also possess antioxidant properties, although further research is needed for confirmation.

Anti-inflammatory Activity

Compounds with similar structural features have demonstrated significant anti-inflammatory effects. A case study involving pyrimidine derivatives ( 15–17 ) showed:

  • Decreased iNOS and COX-2 mRNA expressions
  • Reduced protein levels of COX-2 and iNOS enzymes
  • Higher suppressive effects compared to indomethacin

These findings suggest that this compound may have potential anti-inflammatory properties, warranting further investigation.

Anticancer Activity

Research on analogous compounds has indicated potential anticancer activity. While specific data on this compound is not available, structurally similar compounds have shown promise in inhibiting cancer cell proliferation. The compound's unique structure, particularly the difluorophenyl moiety, may contribute to its potential anticancer properties.

Neuropharmacological Effects

The structural features of this compound suggest potential applications in neuropharmacology. However, detailed studies on its specific effects on the nervous system are yet to be conducted.

Structure-Activity Relationship (SAR)

SAR studies on related compounds have provided insights into the importance of specific structural features:

  • The presence of electron-releasing substituents, such as pyridine and chloromethyl groups, on the pyrimidine skeleton enhances anti-inflammatory activity .
  • Hydrophilic functional groups at the meta and para positions of the phenyl ring are preferred for cytotoxicity .
  • The size of substituents at the para position needs to be small, while the meta position has more tolerance for larger functional groups .

These findings provide valuable guidance for future modifications of this compound to enhance its biological activity.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-amino-2-(3,5-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3

InChI Key

MIFHKOUGNLCIIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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